N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a piperidinylsulfonyl group, and a pyridinyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinylsulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the difluorophenyl group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[2-oxo-5-(morpholin-4-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperazin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the difluorophenyl group, in particular, can influence its lipophilicity and binding affinity to biological targets.
Biological Activity
N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in the realm of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Aryl group : 2,4-difluorophenyl
- Amide functionality : Acetamide
- Piperidine sulfonamide : Contributes to its biological activity
- Dihydropyridine moiety : Implicated in various pharmacological effects
The molecular formula is C17H19F2N3O3S, and it has a molecular weight of approximately 393.41 g/mol.
Antimicrobial Activity
A study on structurally related compounds indicated that derivatives with piperidine and sulfonamide groups exhibited significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different bacterial strains.
Anticancer Potential
Research into similar dihydropyridine derivatives has revealed their potential as anticancer agents by inducing apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds that inhibit kinesin spindle protein (KSP) have shown promise in halting mitotic progression and promoting cancer cell death .
Case Study 1: KSP Inhibitor Development
In a study focused on KSP inhibitors, a compound structurally related to this compound demonstrated significant efficacy in preclinical models. It was observed to arrest cells in mitosis and induce a monopolar spindle phenotype characteristic of KSP inhibition. This led to increased apoptosis rates in cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against a panel of pathogens. The results indicated that certain modifications to the piperidine ring enhanced antibacterial activity, providing insights into structure-activity relationships that could be applied to optimize this compound for improved efficacy.
Comparative Analysis Table
Activity Type | Related Compounds | MIC (µg/mL) | Mechanism |
---|---|---|---|
Antibacterial | Piperidine derivatives | 31.25 - 62.5 | Inhibition of bacterial cell wall synthesis |
Anticancer | KSP inhibitors | Not specified | Induction of mitotic arrest and apoptosis |
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c19-13-4-6-16(15(20)10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONFNFHGVLXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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